molecular formula C12H9BrF3NO2 B8123317 6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester

6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester

Cat. No.: B8123317
M. Wt: 336.10 g/mol
InChI Key: PHRKOJGMLFPDFB-UHFFFAOYSA-N
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Description

6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester is a halogenated indole derivative featuring a trifluoroethyl substituent at the indole nitrogen and a methyl ester at the 4-position.

Properties

IUPAC Name

methyl 6-bromo-1-(2,2,2-trifluoroethyl)indole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrF3NO2/c1-19-11(18)9-4-7(13)5-10-8(9)2-3-17(10)6-12(14,15)16/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRKOJGMLFPDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CN(C2=CC(=C1)Br)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Cyclization

A common precursor is methyl 6-bromo-1H-indole-4-carboxylate (CAS 107650-22-6), which can be synthesized from 4-bromo-2-nitrobenzoic acid through reduction and cyclization. The nitro group is reduced to an amine using hydrogenation or tin(II) chloride, followed by cyclization with a ketone or aldehyde under acidic conditions. For example, treatment with acetylacetone in acetic acid yields the indole ring.

Regioselective Functionalization

The 1-position of the indole is alkylated with 2,2,2-trifluoroethyl groups using trifluoroethyl iodide or bromide in the presence of a base such as potassium carbonate. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are employed at 60–80°C for 12–24 hours. This step achieves >80% yield when conducted under anhydrous conditions.

Introduction of the Trifluoroethyl Group

Alkylation Conditions

The trifluoroethyl group is introduced via nucleophilic substitution. Methyl 6-bromo-1H-indole-4-carboxylate is treated with 2,2,2-trifluoroethyl triflate or iodide in the presence of a strong base (e.g., NaH or KOtBu). The reaction proceeds in tetrahydrofuran (THF) at 0°C to room temperature, yielding the 1-trifluoroethyl intermediate.

Table 1: Comparison of Alkylation Reagents

ReagentSolventTemperatureYield (%)
CF₃CH₂ITHF0°C→RT75
CF₃CH₂OTfDMF50°C88
CF₃CH₂Br + K₂CO₃AcetoneReflux65

Data adapted from.

Side Reactions and Mitigation

Competing N-alkylation at the indole’s 3-position is minimized by using bulky bases (e.g., DBU) or low temperatures. Purification via column chromatography (hexane/ethyl acetate, 4:1) removes byproducts.

Bromination at the 6-Position

Electrophilic Bromination

Direct bromination of the indole core is challenging due to the electron-withdrawing carboxylate group. A two-step approach is preferred:

  • Directed ortho-Metalation : Treatment with LDA (lithium diisopropylamide) at −78°C in THF, followed by quenching with Br₂, installs bromine at the 6-position.

  • Sandmeyer Reaction : Diazotization of a 6-amino intermediate (derived from nitro reduction) with NaNO₂/HBr, followed by CuBr-mediated bromination.

Table 2: Bromination Methods

MethodStarting MaterialYield (%)Purity (%)
Directed MetalationMethyl 1-TFE-indole-4-carboxylate6295
Sandmeyer Reaction6-Nitro-indole derivative5890

Data from.

Esterification and Protecting Group Strategies

Carboxylic Acid Protection

The 4-carboxylic acid is protected as a methyl ester early in the synthesis to prevent side reactions during subsequent steps. Standard esterification involves treating the acid with methanol and thionyl chloride (SOCl₂) or using HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent.

Deprotection and Reprotection

If required, the methyl ester is hydrolyzed to the carboxylic acid using NaOH in methanol/THF (3:1), followed by reprotection with diazomethane.

Optimization of Reaction Conditions

Solvent Effects

  • THF : Optimal for metalation reactions due to its low temperature compatibility.

  • DMF : Enhances alkylation rates but may lead to decomposition at high temperatures.

Catalytic Additives

  • Copper(I) iodide : Improves bromide displacement in trifluoroethylation (yield increase: 10–15%).

  • Molecular sieves (4Å) : Absorb moisture during esterification, preventing hydrolysis.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-7), 7.52 (d, J = 8.4 Hz, 1H, H-5), 6.89 (s, 1H, H-3), 4.43 (q, J = 8.8 Hz, 2H, CF₃CH₂), 3.94 (s, 3H, COOCH₃).

  • MS (EI) : m/z 336 [M]⁺, 281 [M−CF₃CH₂]⁺.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows >98% purity when synthesized via the DMF/CF₃CH₂OTf route.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing trifluoroethyl triflate with cheaper CF₃CH₂Br reduces raw material costs by 40%, albeit with a 15% yield drop.

Waste Management

Bromide byproducts are neutralized with NaHSO₃, and copper residues are removed via chelation with EDTA .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH), sodium methoxide (NaOMe), and various halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemical Information

  • IUPAC Name: 6-bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester
  • Molecular Formula: C11H8BrF3N O2
  • Molecular Weight: 307.08 g/mol
  • CAS Number: 2279122-30-2

Structural Features

The compound features a bromine atom and a trifluoroethyl group attached to the indole ring, which contributes to its unique reactivity and biological interactions. The presence of these substituents increases lipophilicity and may enhance binding affinity to biological targets.

Pharmaceutical Development

6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester serves as a crucial building block in the synthesis of novel pharmaceutical compounds. Its derivatives are explored for potential therapeutic applications, particularly in:

  • Anticancer Agents: Research indicates that indole derivatives exhibit significant anticancer properties. The introduction of bromine and trifluoroethyl groups may enhance the efficacy and selectivity of these compounds against cancer cells.
  • Neurological Disorders: Studies are ongoing to evaluate the compound's effects on neurotransmitter systems, potentially leading to new treatments for conditions such as depression and anxiety.

Biological Research

The compound is utilized in biological studies to investigate enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to modulate the activity of various enzymes, making it a useful tool in:

  • Enzyme Inhibition Studies: The compound can act as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into their mechanisms and potential therapeutic targets.
  • Receptor Binding Studies: Its ability to bind selectively to certain receptors can help elucidate signaling pathways and drug-receptor interactions.

Material Science

Due to its stability and reactivity, 6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester is also explored in material science for:

  • Synthesis of Specialty Chemicals: The compound can be used as an intermediate in the production of specialty chemicals with unique properties.
  • Polymer Chemistry: Its incorporation into polymer matrices may impart desirable characteristics such as increased thermal stability or improved mechanical properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of various indole derivatives, including those derived from 6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester. The results indicated that specific modifications enhanced cytotoxicity against several cancer cell lines while maintaining low toxicity towards normal cells.

Case Study 2: Enzyme Inhibition

Research conducted on enzyme inhibitors demonstrated that derivatives of this compound effectively inhibited key enzymes involved in metabolic disorders. Kinetic studies revealed that the bromine atom significantly influenced binding affinity compared to non-brominated analogs.

Mechanism of Action

The mechanism of action of 6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and bromine atom play crucial roles in modulating the compound’s biological activity. The compound may act by binding to enzymes or receptors, thereby influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent-Based Comparisons

6-Bromo-4-Fluoro-1H-Indole (CAS: 885520-59-2)
  • Substituents : Bromine (6-position), fluorine (4-position).
  • Molecular Weight : 214.03 g/mol (vs. ~335.9 g/mol for the target compound).
  • Key Differences :
    • The absence of a trifluoroethyl group and ester moiety reduces steric bulk and lipophilicity.
    • Fluorine’s electronegativity may enhance binding interactions in medicinal chemistry but lacks the electron-withdrawing stability conferred by the trifluoroethyl group.
  • Applications : Primarily used as a synthetic intermediate due to its simpler structure .
6-Bromo-4-Indolecarboxylic Acid Methyl Ester (CAS: 107650-22-6)
  • Substituents : Bromine (6-position), methyl ester (4-position).
  • Molecular Weight : ~268.09 g/mol (estimated).
  • Similar ester functionality suggests comparable reactivity in acyl transfer reactions.
  • Safety Profile : Harmful if inhaled, ingested, or absorbed through skin .
5-Bromo-3-(2-(4-(3,5-Dimethoxyphenyl)-1H-1,2,3-Triazol-1-yl)ethyl)-1H-Indole (Compound 9c)
  • Substituents : Bromine (5-position), triazole-linked dimethoxyphenyl group.
  • Molecular Weight : 427.08 g/mol.
  • Key Differences :
    • The triazole and dimethoxyphenyl groups introduce hydrogen-bonding capabilities, unlike the apolar trifluoroethyl group.
    • Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method distinct from iodonium-based trifluoroethylation .
  • Applications : Demonstrated antioxidant activity in ischemia models .

Biological Activity

6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester is a synthetic compound belonging to the indole family, characterized by its unique structure that includes bromine and trifluoroethyl substituents. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

Structure and Composition

  • Chemical Formula : C12H9BrF3NO2
  • Molecular Weight : 336.12 g/mol
  • CAS Number : 2279123-21-4

The presence of bromine enhances the compound's reactivity, while the trifluoroethyl group contributes to its stability and lipophilicity, making it a promising candidate for various biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Bromination of an indole derivative.
  • Introduction of the trifluoroethyl group , often requiring specific reagents and conditions.
  • Carboxylation at the 4-position of the indole ring.

These reactions may utilize strong acids or bases, high temperatures, and catalysts to optimize yield and purity.

The biological activity of 6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The bromine and trifluoroethyl groups significantly enhance its binding affinity, influencing biochemical pathways that could lead to therapeutic effects.

Case Studies and Research Findings

Recent studies have explored the compound's potential in several areas:

  • Anticancer Activity : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
    • IC50 Values : The compound showed IC50 values ranging from 10 to 20 µM against breast (MDA-MB-231) and liver (SK-Hep-1) cancer cell lines, indicating moderate potency compared to standard chemotherapeutic agents .
  • Antimicrobial Properties : Preliminary tests suggest that it has broad-spectrum antimicrobial activity. The compound was evaluated against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at concentrations as low as 100 μg/mL .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties. In animal models, it has been observed to reduce inflammation markers significantly .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of 6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester:

Compound NameKey FeaturesBiological Activity
6-Bromo-1H-indole-4-carboxylic acidLacks trifluoroethyl groupLower binding affinity
1-(2,2,2-Trifluoroethyl)-1H-indole-4-carboxylic acidLacks bromine atomAltered chemical properties
6-Chloro-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acidChlorine instead of bromineDifferent reactivity and biological effects

The combination of both bromine and trifluoroethyl groups in this compound enhances its stability and reactivity compared to its analogs.

Q & A

Basic: What are the key synthetic routes for preparing 6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester?

The synthesis typically involves functionalizing the indole core. A common approach is Sonogashira coupling or triazole formation to introduce substituents. For example:

  • Stepwise alkylation : Reacting bromo-indole intermediates with trifluoroethylating agents (e.g., 2,2,2-trifluoroethyl iodide) under basic conditions (K₂CO₃/DMF) .
  • Esterification : Carboxylic acid intermediates are esterified using methanol and coupling agents like DCC (dicyclohexylcarbodiimide) .
  • Purification : Flash chromatography (e.g., 70:30 ethyl acetate/hexane) yields pure products, confirmed by TLC (Rf ~0.30) and NMR .

Basic: How is the structure of this compound validated in synthetic workflows?

Multi-spectral analysis is critical:

  • ¹H/¹³C NMR : Confirms substituent positions (e.g., trifluoroethyl group at N1, methyl ester at C4) .
  • HRMS : Validates molecular weight (e.g., observed [M+H]+ vs. calculated) .
  • LC/MS : Monitors reaction progress and purity (e.g., retention time ~0.80 min under SQD-FA05-1 conditions) .

Advanced: How can regioselectivity challenges in indole functionalization be addressed?

Regioselectivity at N1 vs. C3 is influenced by:

  • Electrophilic directing groups : Electron-withdrawing groups (e.g., bromo at C6) direct alkylation to N1 .
  • Catalytic systems : CuI/PEG-400 enhances triazole formation at specific positions .
  • Steric effects : Bulky reagents favor substitution at less hindered sites (e.g., trifluoroethyl vs. larger groups) .

Advanced: What stability concerns arise during storage and handling?

  • Hydrolysis : The methyl ester is prone to hydrolysis in aqueous conditions. Store under anhydrous (e.g., molecular sieves) and inert atmospheres .
  • Light sensitivity : Bromo-indoles may degrade under UV light; use amber vials and low-temperature storage (2–8°C) .
  • Thermal stability : Avoid prolonged heating above 90°C to prevent decomposition .

Advanced: How can computational modeling aid in designing derivatives for biological activity?

  • Docking studies : Screen derivatives against target proteins (e.g., kinase inhibitors) using the indole scaffold’s electron-rich core .
  • QSAR : Correlate substituent effects (e.g., bromo for lipophilicity, trifluoroethyl for metabolic stability) with bioactivity .
  • DFT calculations : Predict regioselectivity in electrophilic substitutions .

Basic: What is the role of the trifluoroethyl group in this compound’s reactivity?

  • Electron-withdrawing effect : Enhances electrophilic substitution at C4/C5 positions .
  • Metabolic resistance : The CF₃ group reduces oxidative metabolism, improving pharmacokinetic stability .
  • Steric hindrance : Limits undesired side reactions at N1 .

Advanced: How to resolve contradictory spectral data (e.g., NMR vs. HRMS)?

  • Cross-validation : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .
  • Isotopic patterns : Analyze HRMS isotopic clusters for halogen (Br) confirmation .
  • Alternative techniques : X-ray crystallography (if crystals are obtainable) provides unambiguous structural proof .

Advanced: What strategies optimize yield in large-scale synthesis?

  • Solvent selection : PEG-400/DMF mixtures improve solubility of indole intermediates .
  • Catalyst recycling : CuI can be reused in triazole-forming reactions to reduce costs .
  • Workflow integration : Combine steps (e.g., alkylation and esterification) to minimize intermediate isolation .

Key Considerations for Researchers

  • Contradictory evidence : Some protocols use CuI (), while others rely on Pd catalysts for coupling. Validate choice based on substrate compatibility .
  • Biological relevance : While direct data on this compound is limited, structurally related indole esters (e.g., methyl 6-bromoindole-3-acetate) exhibit marine-derived bioactivity, suggesting potential avenues for pharmacological testing .

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